molecular formula C21H25N7O3S2 B3025231 1-(3,5-Dimethylphenyl)ethanone CAS No. 5379-16-8

1-(3,5-Dimethylphenyl)ethanone

Cat. No.: B3025231
CAS No.: 5379-16-8
M. Wt: 487.6 g/mol
InChI Key: FDAKJDJSCMDVPB-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)ethanone, also known as 3,5-dimethylacetophenone, is an organic compound with the molecular formula C10H12O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

1-(3,5-Dimethylphenyl)ethanone has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.

    Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,5-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 1-(3,5-dimethylphenyl)ethanol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the electron-donating methyl groups on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)ethanone depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)ethanone can be compared with other similar compounds, such as:

    Acetophenone: The parent compound, which lacks the methyl substituents on the phenyl ring.

    1-(2,4-Dimethylphenyl)ethanone: A positional isomer with methyl groups at the 2 and 4 positions.

    1-(4-Methylphenyl)ethanone: A mono-substituted derivative with a single methyl group at the 4 position.

Uniqueness: this compound is unique due to the presence of two methyl groups at the 3 and 5 positions, which influence its reactivity and physical properties. The electron-donating effect of the methyl groups enhances its susceptibility to electrophilic aromatic substitution reactions compared to acetophenone .

Properties

CAS No.

5379-16-8

Molecular Formula

C21H25N7O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H25N7O3S2/c1-16-5-3-4-6-19(16)28-21(23-24-25-28)32-15-20(29)22-17-7-9-18(10-8-17)26-11-13-27(14-12-26)33(2,30)31/h3-10H,11-15H2,1-2H3,(H,22,29)

InChI Key

FDAKJDJSCMDVPB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)C)C

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)N4CCN(CC4)S(=O)(=O)C

1335-42-8

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

145 g. (0.41 mole ) of tris (acetylacetonato) iron (III) is added to a solution of 2.247 kg. (≤13.32 moles) of crude Compound CXXII containing some residual toluene (from Step 1) in 4.0 l. of dry tetrahydrofuran (dried over 3 Å. molecular sieves) at 20°-25° C., the reaction mixture is cooled to -15° C. with stirring under nitrogen, a solution of 1.096 kg. (14.65 moles) of methylmagnesium chloride in tetrahydrofuran (2.9M.) is added over a 2.5 hour period at a rate such that the temperature of the reaction mixture does not exceed 0° C. with stirring under nitrogen, and the reaction mixture is stirred at -10°-0° C. for 2 hours under nitrogen and quenched by portionwise siphoning into a mixture of 3 l. of saturated ammonium chloride solution and 250 ml. of concentrated (12M.) hydrochloric acid precooled to 5° C. The reaction vessel is washed sequentially with 1 l. of saturated ammonium chloride solution and 1 l. of tetrahydrofuran, the washes are combined with the reaction mixture, and the organic phase is separated. The aqueous phase is washed with 1 l. of tetrahydrofuran, and the washing is combined with the organic phase. The combined organic solution is washed with 2 l. of saturated sodium chloride solution, dried over 2.0 kg. of anhydrous sodium sulfate and filtered. The filter pad is washed three times with 500 ml. portions of tetrahydrofuran, the washings are added to the filtrate, and the solvent is evaporated at reduced pressure and 45° C. The resulting red oil is fractionally vacuum distilled through a 15 cm. Vigreux column to yield the 98.74% pure product as a colorless oil (896 g.). B.p. 68°-69° C./0.65 mm. Hg. Also obtained is 232 g. of 86.8% pure product. B.p. 60°-68° C./0.65 mm. Hg. Total yield, Steps 1 and 2, 55%.
[Compound]
Name
crude Compound
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
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14.65 mol
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reactant
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0.41 mol
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0 (± 1) mol
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Yield
98.74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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